7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde
Overview
Description
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 1st position, and an aldehyde group at the 5th position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the formation of an intermediate compound, which is then subjected to cyclization to form the indazole ring. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, industrial production methods may incorporate advanced purification techniques to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
Scientific Research Applications
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-5-carbaldehyde: Lacks the methoxy group at the 7th position.
7-Methoxy-1H-indazole-5-carbaldehyde: Lacks the methyl group at the 1st position.
7-Methoxy-1-methyl-1H-indazole-3-carbaldehyde: The aldehyde group is at the 3rd position instead of the 5th.
Uniqueness
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is unique due to the specific combination of functional groups and their positions on the indazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
7-methoxy-1-methylindazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-10-8(5-11-12)3-7(6-13)4-9(10)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRXIEAWLAXINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)C=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469110 | |
Record name | 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831222-99-2 | |
Record name | 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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